N-(3-chloro-4-methylphenyl)-2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
Description
N-(3-chloro-4-methylphenyl)-2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide (CAS: 306732-11-6; MFCD00169418) is a substituted acetamide featuring a 1H-imidazole core with dual chlorinated aryl groups. Its structure includes a 3-chloro-4-methylphenyl acetamide moiety linked via a sulfanyl bridge to a 2-chlorobenzyl-substituted imidazole ring.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[1-[(2-chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3OS/c1-13-6-7-15(10-17(13)21)23-18(25)12-26-19-22-8-9-24(19)11-14-4-2-3-5-16(14)20/h2-10H,11-12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIOJXVWKTWSSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations:
- Substituent Diversity : The target compound lacks the nitro group present in compound 3 (), which is critical for antiparasitic activity in 5-nitroimidazoles. However, its dual chloroaryl groups may enhance lipophilicity and membrane permeability .
- Synthetic Complexity: Compound 3 requires TDAE-mediated carbanion generation under strict conditions (−20°C, DMF), achieving moderate yield (47%) .
Pharmacological and Functional Comparisons
- Antimicrobial Potential: Compound 3 demonstrates potent activity against Clostridioides difficile and lower mutagenicity than metronidazole, attributed to its sulfonylmethyl and nitroimidazole groups . The target compound’s 2-chlorobenzyl-imidazole moiety may offer similar benefits but requires empirical validation.
- Structural Mimicry : The dichlorophenyl acetamide in shares structural similarity with benzylpenicillin, highlighting the role of aryl-acetamide motifs in targeting bacterial enzymes . The target compound’s 3-chloro-4-methylphenyl group could similarly interact with microbial targets.
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